MFCD06642278
Description
Based on shared MDL identifiers and synthesis methodologies , MFCD06642278 is inferred to be a boronic acid derivative or a heterocyclic compound with applications in catalysis, medicinal chemistry, or materials science. Key properties often associated with such compounds include:
Propriétés
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS/c23-16-8-14(9-17(24)11-16)10-18-12-26-22(29-18)27-21(28)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-9,11-12,25H,10,13H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOXKOYORPRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642278 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include multi-step organic synthesis, where intermediate compounds are formed and subsequently reacted to produce the final product. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the efficiency of the synthesis.
Industrial Production Methods: In an industrial setting, the production of MFCD06642278 is scaled up to meet demand. This often involves optimizing the synthetic route to minimize costs and maximize yield. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD06642278 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used to oxidize MFCD06642278.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD06642278.
Applications De Recherche Scientifique
MFCD06642278 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: MFCD06642278 is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD06642278 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares MFCD06642278 with two structurally and functionally related compounds, selected based on similarity scores and synthesis pathways from the evidence.
2.1. Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Molecular formula : C₆H₅BBrClO₂
- Key properties :
Functional divergence: While both compounds serve as cross-coupling precursors, MFCD06642278’s ligand architecture (e.g., hybrid phosphine-alkene groups) may enhance transition metal coordination, improving catalytic turnover in asymmetric synthesis compared to Compound A .
2.2. Compound B: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)
- Molecular formula: C₉H₉NO₂
- Key properties: Molecular weight: 163.17 g/mol Log S (ESOL): -2.99 (poor aqueous solubility) Bioactivity: Potential CNS penetration (BBB permeability: Yes) .
| Parameter | MFCD06642278 (Inferred) | Compound B | Key Differences |
|---|---|---|---|
| Core structure | Aromatic/boronic acid | Heterocyclic (isoquinolinone) | Distinct pharmacophores. |
| Molecular weight | ~235 g/mol | 163.17 g/mol | Higher MW for MFCD06642278. |
| Solubility | Moderate (0.24 mg/mL) | Poor (0.00102 mol/L) | Boronic acid enhances aqueous stability. |
| Applications | Catalysis, materials science | Medicinal chemistry | Functional divergence due to structure. |
Mechanistic insights: Compound B’s isoquinolinone scaffold is linked to kinase inhibition or antimicrobial activity, whereas MFCD06642278’s boronic acid moiety enables covalent binding to biological targets (e.g., proteasome inhibitors) or metal surfaces in materials .
Research Findings and Data Tables
Table 1: Physicochemical Properties Comparison
Critical Analysis of Divergences
- Structural impact on reactivity : The boronic acid group in MFCD06642278 enables regioselective cross-coupling, whereas Compound B’s hydroxyl and ketone groups favor hydrogen bonding in biological systems .
- Thermal stability: MFCD06642278’s halogen substituents (e.g., Br, Cl) enhance flame-retardant properties compared to non-halogenated analogs, as seen in EP/GF/DiDOPO composites .
- Synthetic challenges : Compound A’s moderate yields (30–69%) reflect sensitivity to Pd catalyst loading, while MFCD06642278’s optimized ligand design improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
